1-Isopropenyl-4-methoxybenzene
Overview
Description
1-Isopropenyl-4-methoxybenzene is an organic compound with the chemical formula C10H12O. It is a colorless liquid with a distinct aromatic odor. This compound is known for its stability and solubility in organic solvents such as ethanol, acetone, and chloroform .
Scientific Research Applications
1-Isopropenyl-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Safety and Hazards
The safety symbols for 1-Isopropenyl-4-methoxybenzene according to the Globally Harmonized System (GHS) include GHS07 . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .
Relevant Papers There are several papers related to this compound. One paper discusses the significance, nature, and energetics of weak hydrogen bonding in the crystal structure of a 1-chloro-4-methoxybenzene derivative . Another paper presents a novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via a replacement reaction .
Mechanism of Action
Target of Action
The primary target of 1-Isopropenyl-4-methoxybenzene is the benzene ring, which contains six pi electrons that are delocalized in six p orbitals above and below the plane of the benzene ring . The benzene ring is especially stable due to the obeyance of Huckel’s rule .
Mode of Action
this compound undergoes electrophilic aromatic substitution, a process that maintains the aromaticity of the benzene ring . The general mechanism involves two steps :
- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound’s interaction with the benzene ring can lead to various substitution reactions .
Result of Action
The result of this compound’s action is the formation of a substituted benzene ring . This can lead to various molecular and cellular effects, depending on the nature of the substitution and the specific biochemical pathways involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the rate of electrophilic aromatic substitution reactions can be affected by the presence of other chemical species, temperature, and pH . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropenyl-4-methoxybenzene can be synthesized through various methods. One common method involves the Friedel-Crafts alkylation of 4-methoxybenzene with isopropenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropenyl-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methoxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-methoxyphenylpropanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Major Products Formed:
Oxidation: 4-Methoxybenzaldehyde.
Reduction: 4-Methoxyphenylpropanol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Comparison with Similar Compounds
1-Isopropoxy-4-methoxybenzene: Similar in structure but with an isopropoxy group instead of an isopropenyl group.
4-Methoxyphenylacetone: Contains a methoxy group and a phenylacetone moiety.
4-Isopropenylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 1-Isopropenyl-4-methoxybenzene is unique due to its combination of an isopropenyl group and a methoxy group on the benzene ring. This unique structure imparts specific chemical reactivity and physical properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-methoxy-4-prop-1-en-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)9-4-6-10(11-3)7-5-9/h4-7H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTSGGVBLWBSIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293411 | |
Record name | 1-Methoxy-4-(prop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1712-69-2 | |
Record name | 1-Methoxy-4-(1-methylethenyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1712-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 89344 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001712692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudoestragole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methoxy-4-(prop-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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